5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide
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Overview
Description
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a thiophene ring, and a sulfonamide group
Scientific Research Applications
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide typically involves multiple steps. One common method includes the bromination of a thiophene derivative followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
- 3-bromo-N,N-dimethylaniline
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide is unique due to the combination of its bromine atom, thiophene ring, and sulfonamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c1-10-5-4-6-12(7-10)9-16(3)20(17,18)13-8-14(15)19-11(13)2/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPRGAMGCYWDTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)S(=O)(=O)C2=C(SC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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